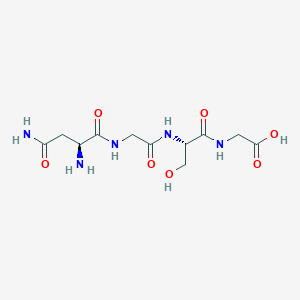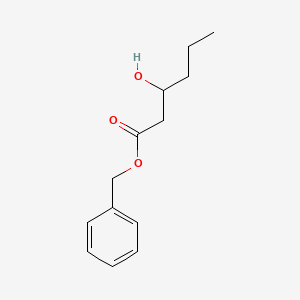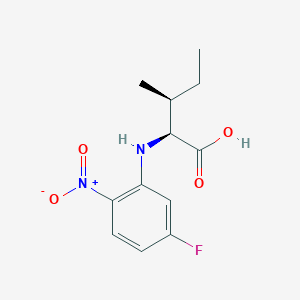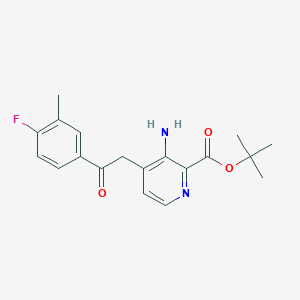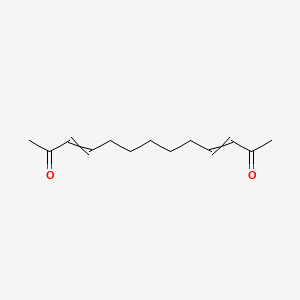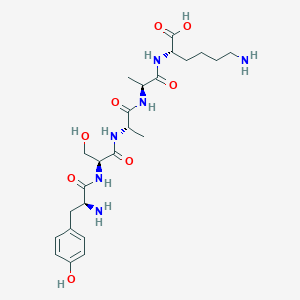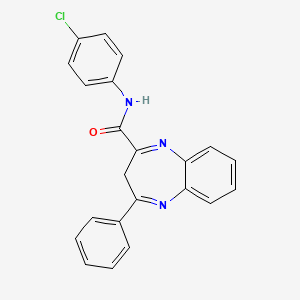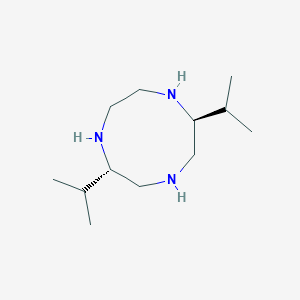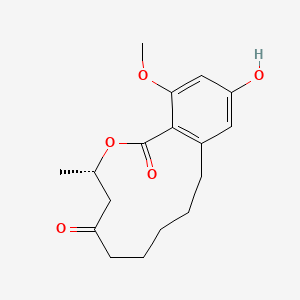
5-Oxolasiodiplodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxolasiodiplodin is a secondary metabolite produced by the fungus Lasiodiplodia theobromae. This compound belongs to the class of lactones and has been identified for its diverse bioactive properties, including cytotoxic and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxolasiodiplodin typically involves the co-cultivation of the mangrove endophytic fungus Trichoderma sp. with the aquatic pathogenic bacterium Acinetobacter johnsonii. This method has been shown to induce the production of this compound along with other bioactive compounds . The reaction conditions often include maintaining specific temperature and nutrient availability to optimize the yield of the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes. These processes involve the cultivation of Lasiodiplodia theobromae in controlled bioreactors, where parameters such as pH, temperature, and nutrient supply are meticulously regulated to maximize the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxolasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which exhibit enhanced bioactivity and potential therapeutic applications .
Applications De Recherche Scientifique
5-Oxolasiodiplodin has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Its antimicrobial properties are being explored for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 5-Oxolasiodiplodin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and disrupting cellular processes. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting potential antidiabetic activity . Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparaison Avec Des Composés Similaires
De-O-methyllasiodiplodin: Another derivative of lasiodiplodin with similar bioactive properties.
Microsphaeropsisin B and C: Sesquiterpenes isolated from the same fungal source, exhibiting comparable bioactivity.
Uniqueness: 5-Oxolasiodiplodin stands out due to its potent α-glucosidase inhibitory activity and significant cytotoxic effects against cancer cells. Its unique chemical structure and diverse bioactivity make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
215094-20-5 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,6-dione |
InChI |
InChI=1S/C17H22O5/c1-11-8-13(18)7-5-3-4-6-12-9-14(19)10-15(21-2)16(12)17(20)22-11/h9-11,19H,3-8H2,1-2H3/t11-/m0/s1 |
Clé InChI |
INSZIEBAMCBLFE-NSHDSACASA-N |
SMILES isomérique |
C[C@H]1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
SMILES canonique |
CC1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


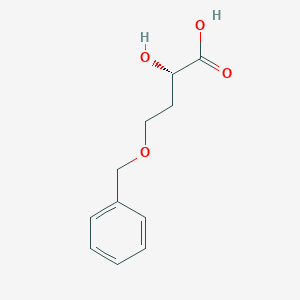

![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
